methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate dihydrochloride
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Overview
Description
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate dihydrochloride is a chemical compound that belongs to the class of triazolopyrazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate dihydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with the use of ethanol and hydrazine hydrate.
Reaction Conditions: The mixture is heated to 58°C, and 2-chloropyrazine is added dropwise. The reaction is maintained at 60-61°C for 15 hours.
Workup: The reaction mixture is then cooled to 0°C, and sodium hydroxide is added to adjust the pH to 6. The mixture is stirred at 20°C for 1 hour and then diluted with a solvent such as xylene.
Purification: The product is concentrated, and the residue is extracted with methylene dichloride. The extract is then filtered and concentrated again. The final product is obtained by dilution with methyl tert-butyl ether (MTBE), followed by chilling and filtration.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolopyrazine derivatives, while substitution reactions can produce a variety of substituted triazolopyrazines .
Scientific Research Applications
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate dihydrochloride involves its interaction with molecular targets such as c-Met kinase. This interaction inhibits the kinase activity, leading to the suppression of tumor cell proliferation and survival . The compound’s structure allows it to bind effectively to the active site of the kinase, blocking its function and triggering downstream effects that result in anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar core structure but differs in its functional groups and specific properties.
3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another related compound with variations in the substituents attached to the triazolopyrazine ring.
Uniqueness
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate dihydrochloride is unique due to its specific substitution pattern and the presence of the carboxylate and dihydrochloride groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
2770360-04-6 |
---|---|
Molecular Formula |
C7H12Cl2N4O2 |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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